molecular formula C18H17N7O3 B3065363 N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide CAS No. 392721-60-7

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide

カタログ番号: B3065363
CAS番号: 392721-60-7
分子量: 379.4 g/mol
InChIキー: PYXJSQKRVCQKMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide is a useful research compound. Its molecular formula is C18H17N7O3 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(2,7-diacetamido-6-phenylpteridin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O3/c1-9(26)19-15-13(12-7-5-4-6-8-12)22-14-16(20-10(2)27)24-18(21-11(3)28)25-17(14)23-15/h4-8H,1-3H3,(H3,19,20,21,23,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXJSQKRVCQKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=NC2=C1N=C(C(=N2)NC(=O)C)C3=CC=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391465
Record name N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392721-60-7
Record name N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis Pathways and Mechanistic Insights for N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide (CAS: 392721-60-7)[1] is a highly lipophilic, exhaustively acetylated derivative of the pteridine-based therapeutic, triamterene. While the parent compound is classically recognized as a potassium-sparing diuretic, recent oncological research has highlighted the pteridine scaffold's potential as a potent Histone Deacetylase (HDAC) inhibitor capable of overcoming cisplatin resistance in non-small cell lung cancer[2]. The synthesis of its triacetylated derivative presents significant chemical challenges due to the extreme electron deficiency of the pteridine core. This whitepaper details a robust, self-validating synthetic pathway, exploring the mechanistic causality behind the Timmis condensation and the forcing conditions required for exhaustive N-acetylation.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of the target molecule is fundamentally divided into two distinct phases: the construction of the 2,4,7-triamino-6-phenylpteridine core (Triamterene)[3], followed by the exhaustive triacetylation of the exocyclic amines.

The Timmis Condensation (Pteridine Core Construction)

The pteridine scaffold is assembled by reacting 5-nitroso-2,4,6-triaminopyrimidine with phenylacetonitrile (benzyl cyanide)[4].

Mechanistic Causality: Phenylacetonitrile possesses a weakly acidic active methylene group (pKa ~11.4). To drive the condensation, a strong base such as sodium methoxide (NaOMe) is utilized. NaOMe quantitatively deprotonates the active methylene, generating a highly nucleophilic carbanion. This carbanion attacks the electrophilic nitrogen of the nitroso group on the pyrimidine ring. Subsequent loss of water yields an azomethine intermediate. Driven by the thermodynamic stability of the resulting aromatic system, the adjacent pyrimidine amine spontaneously attacks the nitrile carbon (intramolecular cyclization), followed by tautomerization to yield the fully aromatic pteridine system[5].

TimmisMechanism N1 5-Nitroso-2,4,6-triaminopyrimidine N3 Nucleophilic Attack on Nitroso Nitrogen N1->N3 N2 Phenylacetonitrile Carbanion (Deprotonated by NaOMe) N2->N3 N4 Azomethine Intermediate (-N=C- formation & H2O loss) N3->N4 N5 Intramolecular Cyclization (Pyrimidine Amino attacks Nitrile Carbon) N4->N5 N6 Tautomerization & Aromatization N5->N6 N7 2,4,7-Triamino-6-phenylpteridine (Triamterene) N6->N7

Mechanistic pathway of the Timmis condensation forming the pteridine core.

Overcoming Pteridine Deactivation (Exhaustive Acetylation)

Mechanistic Causality: Acetylating the triamterene core is notoriously difficult. The pteridine ring contains four nitrogen atoms, making it a highly electron-deficient, π-depleted aromatic system. This electron withdrawal drastically reduces the basicity and nucleophilicity of the exocyclic amino groups at positions 2, 4, and 7. Standard acetylation conditions (e.g., acetic anhydride at room temperature) will inevitably stall at mono- or di-acetylation.

To achieve exhaustive triacetylation, forcing conditions are mandatory: a vast excess of acetic anhydride, elevated temperatures (reflux), and the addition of 4-Dimethylaminopyridine (DMAP). DMAP acts as a hypernucleophilic catalyst, attacking acetic anhydride to form the highly electrophilic N-acetylpyridinium ion, which forces the acetylation of the deactivated pteridine amines.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure reaction fidelity without requiring immediate mass spectrometry.

Protocol A: Synthesis of 2,4,7-Triamino-6-phenylpteridine (Triamterene)
  • Nitrosation: Dissolve 2,4,6-triaminopyrimidine (1.0 eq) in a 10% aqueous acetic acid solution. Cool the reactor to 0–5 °C using an ice-salt bath to prevent the thermal decomposition of nitrous acid.

  • Reagent Addition: Add a cold aqueous solution of sodium nitrite (NaNO2, 1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • IPC (Self-Validation): The reaction is visually self-validating; a stark color change from pale yellow to deep magenta/pink indicates the successful formation of the 5-nitroso intermediate. Stir for 2 hours, filter, wash with cold water, and dry under vacuum.

  • Condensation: Suspend the 5-nitroso-2,4,6-triaminopyrimidine (1.0 eq) and phenylacetonitrile (1.2 eq) in anhydrous methanol[4].

  • Base Catalysis: Slowly add a 25% solution of sodium methoxide in methanol (2.0 eq). Reflux the mixture (65 °C) for 4 hours.

  • Isolation: The highly insoluble triamterene precipitates as a yellow crystalline powder during the reaction. Cool to room temperature, filter, and wash sequentially with water and cold methanol to remove unreacted nitrile and salts.

Protocol B: Exhaustive Triacetylation
  • Preparation: Suspend purified triamterene (1.0 eq) in anhydrous pyridine, which acts as both the solvent and an acid scavenger.

  • Activation: Add an excess of acetic anhydride (10.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Reflux: Heat the mixture to reflux (approx. 115 °C) under an inert nitrogen atmosphere for 12–18 hours.

  • IPC (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of Ethyl acetate:Methanol:Ammonia (90:10:1)[6]. Unreacted triamterene exhibits an intense bluish fluorescence under UV 365 nm[6]. The complete disappearance of this fluorescent spot, coupled with the dissolution of the suspension into a homogeneous dark solution, indicates successful triacetylation.

  • Workup: Cool the mixture to room temperature and pour it slowly over crushed ice with vigorous stirring. This quenches the excess acetic anhydride (converting it to acetic acid) and precipitates the highly lipophilic triacetylated product.

  • Purification: Filter the off-white precipitate, wash thoroughly with cold water to remove pyridine and acetic acid traces, and recrystallize from ethyl acetate to yield pure N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide[1].

SynthesisWorkflow A 2,4,6-Triaminopyrimidine B NaNO2, AcOH Nitrosation A->B C 5-Nitroso-2,4,6- triaminopyrimidine B->C D Phenylacetonitrile NaOMe / MeOH C->D E Triamterene (Pteridine Core) D->E F Ac2O, DMAP Pyridine, Reflux E->F G Triacetylated Derivative F->G

Step-by-step synthesis workflow from pyrimidine precursors to the triacetylated pteridine derivative.

Quantitative Data & Analytical Validation

The following table summarizes the quantitative metrics and analytical markers expected at each phase of the synthesis workflow, providing benchmarks for process scale-up.

Reaction PhaseReactantsReagents / CatalystsConditionsYield (%)Analytical Marker
1. Nitrosation 2,4,6-TriaminopyrimidineNaNO2, Glacial AcOH0–5 °C, 2 h85–90%Deep pink/magenta solid
2. Timmis Condensation 5-Nitroso intermediate + PhenylacetonitrileNaOMe, MethanolReflux (65 °C), 4 h70–75%Yellow powder, HPLC >98%
3. Exhaustive Acetylation TriamtereneAc2O, DMAP, PyridineReflux (115 °C), 12–18 h60–65%Off-white solid, LC-MS [M+H]+ 380.1

References

  • Synchem - N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)
  • Cholinomimetic Drugs: 2,4,7-Triamino-6-phenylpteridine Source: J Org Chem 1963; 28:1191 / Pharmacological Archives URL
  • Full text of "Medicinal Chemistry" (Pteridine Synthesis)
  • Triamterene (Overview and Mechanism)
  • Triamterene - StatPearls Source: NCBI Bookshelf URL
  • Triamterene USP Monograph (Assay & TLC Methods)
  • Repurposing of triamterene as a histone deacetylase inhibitor to overcome cisplatin resistance in lung cancer treatment Source: PMC / NIH URL

Sources

Methodological & Application

Application Notes and Protocols: N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide as a Novel Fluorophore for Fluorescence Microscopy Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a New Class of Pteridine-Based Fluorophores

The field of fluorescence microscopy is in a perpetual quest for novel probes that offer enhanced photostability, brightness, and the ability to report on specific molecular events. Pteridine derivatives have emerged as a promising class of heterocyclic compounds with intrinsic fluorescence, making them attractive candidates for the development of new fluorescent probes for cellular imaging.[1] These molecules, which form the core of essential biological cofactors like folic acid and biopterin, possess a rich photochemistry that is often exquisitely sensitive to their local microenvironment.[2] Their structural similarity to native biomolecules also opens avenues for designing probes that are well-tolerated in living systems.[3]

This document introduces N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide , a novel pteridine derivative with the potential for significant utility in fluorescence microscopy. While specific characterization of this compound is ongoing, its structural features—a phenyl-substituted pteridine core with multiple acetamide groups—suggests the potential for unique photophysical properties. The acetamide moieties may influence the molecule's solubility and interactions with the cellular environment, potentially modulating its fluorescence in response to changes in polarity or hydrogen bonding.[4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and potential applications of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide as a fluorescent probe. We will draw upon the established principles of pteridine chemistry and fluorescence microscopy to propose a systematic approach for evaluating its utility in various assay formats.[1][7][8]

Principle of the Assay: Leveraging Pteridine Photophysics for Cellular Insights

The fluorescence of pteridine derivatives arises from the delocalized π-electron system of their heterocyclic core. Upon absorption of a photon of appropriate energy, the molecule transitions to an excited electronic state. It then relaxes back to the ground state, in part by emitting a photon of lower energy (longer wavelength), which is the observed fluorescence. The precise excitation and emission wavelengths, as well as the intensity of the fluorescence, are dictated by the specific chemical structure of the pteridine and its interactions with the surrounding environment.

For N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide, the phenyl group at the 6-position and the acetamido groups at the 2, 4, and 7-positions are expected to significantly influence its spectral properties. These substitutions can alter the energy levels of the molecule's frontier molecular orbitals, thereby tuning the excitation and emission wavelengths. Furthermore, the sensitivity of pteridine fluorescence to the local environment can be exploited to develop "smart" probes that report on cellular parameters such as pH, ion concentration, or the presence of specific biomolecules.[1]

Workflow for Evaluation of a Novel Fluorescent Probe

The successful implementation of a new fluorophore in any assay requires a systematic characterization of its photophysical properties and its behavior in a biological context. The following workflow outlines the key steps for evaluating N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide.

G cluster_0 Probe Characterization cluster_1 In Vitro Application cluster_2 Assay Development A Synthesis and Purification B Photophysical Characterization (Absorbance, Emission, Quantum Yield, Lifetime) A->B C Solvatochromism Studies B->C D Cell Loading and Toxicity Assessment C->D Select optimal solvent for biological studies E Live-Cell Imaging and Localization D->E F Photostability Analysis E->F G Optimization of Staining Protocol F->G Determine imaging parameters H Multiplexing with Other Fluorophores G->H I Quantitative Image Analysis H->I

Sources

HPLC method development for N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide quantification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide using High-Performance Liquid Chromatography

Introduction

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide is a complex heterocyclic compound featuring a pteridine core. Pteridine derivatives are of significant interest in medicinal chemistry and biological research due to their diverse pharmacological activities.[1] Accurate and precise quantification of such molecules is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API). This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide. The method has been developed based on the fundamental principles of reversed-phase chromatography and is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3][4]

Method Development Strategy: A Rationale-Driven Approach

The development of a reliable HPLC method is a systematic process that involves the careful selection of chromatographic parameters based on the physicochemical properties of the analyte.

Analyte Structure and Properties

The chemical structure of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide (Molecular Formula: C₁₈H₁₇N₇O₃, Molecular Weight: 391.38 g/mol ) is presented below. The molecule possesses a conjugated pteridine ring system, a phenyl group, and three acetamide functional groups. These structural features suggest that the compound will exhibit strong ultraviolet (UV) absorbance. The presence of multiple nitrogen atoms and amide groups imparts some polar character and potential for hydrogen bonding, while the phenyl group and the overall size of the molecule contribute to its hydrophobicity.[3][5] This amphiphilic nature makes reversed-phase HPLC an ideal separation technique.

Analyte Properties Summary.

Selection of Stationary Phase

For moderately polar to nonpolar analytes, a C18 (octadecylsilane) stationary phase is often the first choice due to its versatility and wide availability.[6][7] However, for compounds with significant polarity, a standard C18 column might provide insufficient retention. Given the polar nature imparted by the nitrogen atoms and amide groups in the target analyte, a polar-modified stationary phase, such as an amide-embedded or phenyl column, can offer enhanced retention and alternative selectivity.[6][8] For this method, a C18 column is selected as the starting point due to its robustness. If peak shape or retention issues arise, a polar-embedded or polar-endcapped C18 column should be considered.

Mobile Phase Selection and Optimization

The mobile phase in reversed-phase HPLC typically consists of an aqueous component and an organic modifier.[9]

  • Organic Modifier : Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and good eluting strength. Methanol is a suitable alternative.

  • Aqueous Component and pH Control : The pteridine ring system contains basic nitrogen atoms, making the analyte's retention sensitive to the pH of the mobile phase. A buffer is necessary to maintain a constant pH and ensure reproducible retention times and good peak shapes.[6] A phosphate or formate buffer is recommended. A starting pH of around 6.8 is selected to ensure that the analyte is in a consistent ionization state. The optimal pH should be determined experimentally by analyzing the analyte at different pH values (e.g., pH 3.0, 4.5, and 6.8).

Detection Wavelength

Pteridine derivatives are known to be chromophoric and typically exhibit strong UV absorbance between 200 and 400 nm.[10][11] A photodiode array (PDA) or diode array detector (DAD) is recommended to monitor the entire UV spectrum and identify the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on the conjugated system of the pteridine core and the phenyl group, a preliminary detection wavelength of 254 nm is selected, with a recommendation to determine the λmax experimentally from the DAD spectrum.

cluster_workflow HPLC Method Development Workflow Analyte Analyte Physicochemical Properties Assessment StationaryPhase Stationary Phase Selection (Reversed-Phase C18) Analyte->StationaryPhase Hydrophobicity MobilePhase Mobile Phase Optimization (Buffer pH, Organic Modifier) Analyte->MobilePhase Polarity & pKa Detection Detection Wavelength Selection (DAD) Analyte->Detection Chromophores StationaryPhase->MobilePhase Interaction Validation Method Validation (ICH Q2(R1)) StationaryPhase->Validation MobilePhase->Detection Compatibility MobilePhase->Validation Detection->Validation

HPLC Method Development Workflow.

Experimental Protocol

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a DAD detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC grade acetonitrile and water.

  • Potassium phosphate monobasic (KH₂PO₄) and sodium hydroxide (for pH adjustment).

  • N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide reference standard.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry®, Agilent Zorbax®)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 6.8
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B in 15 minutes, hold at 90% B for 2 minutes, return to 10% B in 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 254 nm (or λmax determined experimentally)
Preparation of Solutions
  • Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 6.8) : Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 6.8 with a dilute sodium hydroxide solution. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will depend on the matrix. For a drug substance, dissolve a known amount in the 50:50 acetonitrile/water mixture to achieve a concentration within the calibration range. For a drug product, a suitable extraction procedure may be required. All final sample solutions should be filtered through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method must be validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended application.[2][10]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol : Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known impurities or degradation products. The peak for N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide should be well-resolved from any other peaks, and the peak purity should be assessed using the DAD.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Protocol : Prepare at least five concentrations of the reference standard (e.g., 1, 5, 10, 50, 100 µg/mL). Inject each concentration in triplicate. Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol : The range will be established based on the linearity data and is typically 80% to 120% of the test concentration for an assay.[2]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol : Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision) : Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst) : Repeat the repeatability study on a different day with a different analyst.

  • Acceptance Criteria : The relative standard deviation (RSD) for repeatability and intermediate precision should be within acceptable limits (typically ≤ 2%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol : LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol : Introduce small variations to the method parameters, such as the flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase pH (± 0.2 units). Analyze a sample under each modified condition and evaluate the effect on the results.

Data Presentation

Table 1: Linearity Data (Hypothetical)
Concentration (µg/mL)Mean Peak AreaRSD (%)
115,2341.5
576,1701.1
10151,9800.8
50759,9000.5
1001,520,1000.4
Correlation Coefficient (r²) 0.9999
Table 2: Accuracy and Precision Data (Hypothetical)
Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (n=3)Recovery (%)RSD (%)
80%4039.899.51.2
100%5050.3100.60.9
120%6059.599.21.1

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC method for the quantification of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide. The proposed reversed-phase method, with its detailed protocol and validation strategy, offers a robust starting point for researchers and drug development professionals. Adherence to the principles of method development and validation outlined herein will ensure the generation of accurate, reliable, and reproducible data for this important class of heterocyclic compounds.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • Fiveable. Nitrogen-containing heterocycles: Organic Chemistry II. Accessed March 17, 2026. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 2021. [Link]

  • Kralovec, J. A., et al. Synthesis and evaluation of pteridine-based inhibitors of tumor cell growth. Journal of Medicinal Chemistry. 2004;47(14):3487-3499.
  • Vasudevan, M., et al. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection.
  • Doležel, J., et al. Heterocycles in Medicinal Chemistry. Molecules. 2021;26(16):4844.
  • MediaTUM. Water-insoluble and water-soluble NHC complexes and their applications in hydrogenation reactions. Accessed March 17, 2026. [Link]

  • Chemical Bulletin of Kazakh National University. Supramolecular cyclodextrin complexes of biologically active nitrogen heterocycles. 2020;1(96):4-18.
  • Martínez-López, S., et al.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Published October 2, 2017. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Accessed March 17, 2026. [Link]

  • LCGC International. Choosing the Right HPLC Stationary Phase. Published March 1, 2015. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Published June 6, 2025. [Link]

  • Science-softCon. UV/Vis+ Photochemistry Database. Accessed March 17, 2026. [Link]

  • Šlampová, A., et al. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector. Molecules. 2018;23(11):2823.
  • International Journal of Futuristic and Innovative Research.
  • Jayaprakash, V., et al. Spectral characterization of a pteridine derivative from cyanide-utilizing bacterium Bacillus subtilis - JN989651.

Sources

Application Note: N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide as a Novel Biomarker for Cellular Stress and Disease Monitoring

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for a New Pteridine Biomarker

Pteridine derivatives are a class of heterocyclic compounds that serve as crucial cofactors and intermediates in a multitude of metabolic pathways.[1][2] Alterations in the levels of these molecules in biological fluids have been strongly associated with various pathological conditions, including cancer, autoimmune diseases, and neurodegenerative disorders.[3][4] Notably, neopterin, a well-studied pteridine, is a widely recognized biomarker for the activation of the cellular immune system.[1][4] The established utility of pteridines as disease biomarkers stems from their direct link to metabolic and inflammatory pathways that are often dysregulated in disease states.[2][3]

This application note introduces N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide (hereafter referred to as PPA) as a promising candidate for a novel biomarker in biochemical assays. While the biological role of PPA is still under investigation, its structural features—a pteridine core with a phenyl group and three acetamide substitutions—suggest unique properties that could be advantageous for biomarker applications. The phenyl group may enhance the molecule's stability and influence its interactions with biological matrices, while the acetamide groups could modulate its solubility and potential for enzymatic modification. These characteristics make PPA a compelling target for the development of sensitive and specific assays to monitor cellular stress and disease progression.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of PPA as a biomarker. It includes detailed protocols for two primary analytical methodologies: Fluorescence Spectroscopy for high-throughput screening and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for highly specific and quantitative analysis.

Scientific Principles and Assay Design

The detection of PPA, like other pteridine derivatives, can be approached through its intrinsic photophysical properties or its unique mass-to-charge ratio.

  • Fluorescence-Based Detection: Many pteridines are naturally fluorescent, and their oxidized forms typically exhibit stronger fluorescence than their reduced counterparts.[2][5] This intrinsic fluorescence provides a basis for developing sensitive detection methods. The excitation and emission wavelengths are dependent on the specific chemical structure and the microenvironment.

  • Mass Spectrometry-Based Detection: LC-MS/MS offers exceptional specificity and sensitivity for the quantification of small molecules in complex biological samples.[6][7] By separating PPA from other sample components via liquid chromatography and then detecting it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, this method allows for highly accurate and precise measurements.[8]

The choice of methodology will depend on the specific research question, required sensitivity, and available instrumentation.

Experimental Protocols

Protocol 1: Quantification of PPA using Fluorescence Spectroscopy

This protocol describes a method for the quantitative analysis of PPA in biological fluids (e.g., urine, serum) using its native fluorescence.

1.1. Materials and Reagents:

  • N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide (PPA) standard (Synchem, CAS: 392721-60-7)[9]

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Trichloroacetic acid (TCA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplates, flat bottom

  • Spectrofluorometer

1.2. Sample Preparation (from Serum):

  • Thaw frozen serum samples on ice.

  • To 100 µL of serum, add 200 µL of 10% (w/v) TCA in water to precipitate proteins.

  • Vortex for 30 seconds and incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube for analysis.

1.3. Preparation of Standards:

  • Prepare a 1 mg/mL stock solution of PPA in methanol.

  • Perform serial dilutions of the stock solution in PBS to create a standard curve ranging from 1 ng/mL to 1000 ng/mL.

1.4. Fluorescence Measurement:

  • Pipette 100 µL of each standard and prepared sample into the wells of a 96-well black microplate.

  • Place the microplate in a spectrofluorometer.

  • Set the excitation wavelength to approximately 360 nm and the emission wavelength to approximately 450 nm. Note: These are estimated wavelengths based on common pteridine derivatives; optimization is recommended.[5]

  • Record the fluorescence intensity for each well.

1.5. Data Analysis:

  • Subtract the fluorescence intensity of the blank (PBS) from all standard and sample readings.

  • Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.

  • Determine the concentration of PPA in the samples by interpolating their fluorescence intensity values on the standard curve.

Protocol 2: High-Sensitivity Quantification of PPA by LC-MS/MS

This protocol provides a robust and highly specific method for the quantification of PPA in biological matrices.

2.1. Materials and Reagents:

  • PPA standard (Synchem, CAS: 392721-60-7)[9]

  • Stable isotope-labeled internal standard (IS) of PPA (if available) or a structurally similar pteridine derivative not present in the sample.

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2.2. Sample Preparation (from Urine):

  • Thaw frozen urine samples on ice.

  • Centrifuge at 5,000 x g for 10 minutes to remove sediment.

  • To 500 µL of the supernatant, add the internal standard to a final concentration of 100 ng/mL.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the PPA and IS with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

2.3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate PPA from other components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Hypothetical transitions for PPA (MW: 379.37 g/mol )[9]:

      • Precursor ion (Q1): 380.4 [M+H]⁺

      • Product ion (Q3) for quantification: To be determined by infusion and fragmentation of the PPA standard.

      • Product ion (Q3) for confirmation: To be determined by infusion and fragmentation of the PPA standard.

    • Monitor the specific MRM transitions for the internal standard.

2.4. Data Analysis:

  • Integrate the peak areas for the PPA and internal standard MRM transitions.

  • Calculate the ratio of the PPA peak area to the internal standard peak area.

  • Construct a standard curve by plotting the peak area ratios of the standards against their concentrations.

  • Determine the concentration of PPA in the samples from the standard curve.

Data Presentation and Visualization

Hypothetical LC-MS/MS Data for PPA Quantification
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
PPA (Quantifier)380.4e.g., 250.2100e.g., 25
PPA (Qualifier)380.4e.g., 195.1100e.g., 35
Internal StandardTo be determinedTo be determined100To be determined

Note: The product ions and collision energies are hypothetical and must be optimized experimentally.

Workflow Diagrams

PPA_Fluorescence_Workflow cluster_prep Sample & Standard Preparation cluster_assay Fluorescence Assay cluster_analysis Data Analysis Sample Biological Sample (Serum/Urine) Protein_Precipitation Protein Precipitation (TCA) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Plate_Loading Load Samples & Standards into 96-well Plate Supernatant->Plate_Loading PPA_Standard PPA Standard Stock Serial_Dilution Serial Dilution for Standard Curve PPA_Standard->Serial_Dilution Serial_Dilution->Plate_Loading Fluorescence_Reading Read Fluorescence (Ex: ~360nm, Em: ~450nm) Plate_Loading->Fluorescence_Reading Standard_Curve Generate Standard Curve Fluorescence_Reading->Standard_Curve Concentration_Calc Calculate PPA Concentration Standard_Curve->Concentration_Calc

Caption: Workflow for PPA quantification by fluorescence spectroscopy.

PPA_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Add_IS Add Internal Standard (IS) Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_Separation HPLC Separation (C18 Column) Reconstitute->HPLC_Separation ESI Electrospray Ionization (ESI+) HPLC_Separation->ESI MSMS_Detection Tandem MS Detection (MRM) ESI->MSMS_Detection Peak_Integration Peak Integration (PPA & IS) MSMS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Standard_Curve Generate Standard Curve Ratio_Calculation->Standard_Curve Concentration_Calc Calculate PPA Concentration Standard_Curve->Concentration_Calc

Caption: Workflow for PPA quantification by LC-MS/MS.

Conclusion and Future Directions

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide presents an exciting opportunity for the development of a novel biomarker for a range of diseases characterized by metabolic and inflammatory dysregulation. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the potential of PPA in their specific areas of interest. The fluorescence-based assay is well-suited for high-throughput screening applications, while the LC-MS/MS method offers the high sensitivity and specificity required for clinical validation.

Further research is warranted to elucidate the precise biological functions of PPA, its metabolic pathways, and its clinical utility in various disease models. The development of specific antibodies against PPA could also pave the way for the creation of enzyme-linked immunosorbent assays (ELISAs), further broadening the accessibility of PPA as a diagnostic and research tool.

References

  • Burton, C., & Ma, Y. (2017). The role of urinary pteridines as disease biomarkers. Pteridines, 28(1), 1-16. ([Link])

  • Kośliński, P., Bujak, R., Daghir, E., & Markuszewski, M. J. (2011). Metabolic profiling of pteridines for determination of potential biomarkers in cancer diseases. Electrophoresis, 32(15), 2044-2054. ([Link])

  • Ganesan, S., et al. (2015). Raman and Fluorescence spectroscopic characterization of Pteridines in the blood of normal subjects and oral cancer patients. SPIE Digital Library. ([Link])

  • Werner, E. R., Blau, N., & Thöny, B. (2011). Tetrahydrobiopterin: biochemistry and pathophysiology. Biochemical Journal, 438(3), 397-414. ([Link])

  • Sato, E., et al. (2020). A simple and useful method for evaluation of oxidative stress in vivo by spectrofluorometric estimation of urinary pteridines. Scientific Reports, 10(1), 11267. ([Link])

  • Cañada-Cañada, F., et al. (2014). HPLC determination of serum pteridine pattern as biomarkers. Journal of Pharmaceutical and Biomedical Analysis, 98, 305-312. ([Link])

  • Burton, C., et al. (2019). Degradation and Interconversion of Plant Pteridines during Sample Preparation and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 24(18), 3326. ([Link])

  • Shramel, O. A., et al. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences, 23(23), 15217. ([Link])

  • NextSDS. (n.d.). N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide — Chemical Substance Information. ([Link])

  • Kria, D., et al. (2023). Native metabolomics identifies pteridines as CutA ligands and modulators of copper binding. bioRxiv. ([Link])

  • Gregor, I., et al. (2001). Characterization of Pteridines: a New Approach by Fluorescence Correlation Spectroscopy and Analysis of Assay Sensitivity. Pteridines, 12(3), 119-126. ([Link])

  • Giménez-Campillo, C., et al. (2023). Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies. Metabolites, 13(6), 754. ([Link])

  • Tomšíková, H., et al. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307-2326. ([Link])

  • Rist, M. J., & Stemp, E. D. (2001). Synthesis and Fluorescence Characterization of Pteridine Adenosine Nucleoside Analogs for DNA Incorporation. Bioconjugate Chemistry, 12(6), 991-999. ([Link])

Sources

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Rationale

The compound N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide (CAS: 392721-60-7) is a triacetylated derivative of the well-known potassium-sparing diuretic, triamterene (6-phenyl-2,4,7-pteridinetriamine). In drug development and synthetic quality control, monitoring this specific derivative is critical for impurity profiling, prodrug stability assays, and metabolic pathway elucidation.

Analyzing underivatized pteridines via Liquid Chromatography-Mass Spectrometry (LC-MS) historically presents significant challenges. Pteridines exhibit notoriously poor aqueous solubility and strong secondary interactions with residual silanols on silica-based stationary phases, leading to severe chromatographic peak tailing[1].

The Causality of Derivatization: Exhaustive acetylation of the three primary amines to form the tris-acetamide fundamentally alters the physicochemical behavior of the pteridine core. By eliminating the hydrogen-bond donor capacity of the primary amines, the molecule's lipophilicity (LogP) is significantly increased. This modification suppresses deleterious silanol interactions, enabling sharp, symmetrical peak shapes on standard reversed-phase columns. Furthermore, despite the electron-withdrawing nature of the acetyl groups, the fused pyrazine and pyrimidine rings of the pteridine core retain excellent proton affinity, making Positive Electrospray Ionization (ESI+) the optimal detection mode[1].

Physicochemical Properties & Mass Spectrometry Behavior

To design a self-validating extraction protocol, we must first understand the ionization and fragmentation logic of the target analyte. In ESI+, N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide readily forms a protonated precursor ion [M+H]+ at m/z 380.1.

Upon collision-induced dissociation (CID), the molecule undergoes a highly predictable, sequential loss of ketene neutrals (-42 Da) from the acetamide groups, eventually stripping down to the protonated parent core of triamterene at m/z 254.1[2][3]. This predictable degradation pathway provides a built-in diagnostic tool: by monitoring the ratio of these sequential product ions, analysts can continuously validate the stability of the collision energy and rule out isobaric matrix interferences.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 380.1 (Tris-acetamide) F1 Product Ion 1 m/z 338.1 (Bis-acetamide) M->F1 -42 Da (Loss of Ketene) F2 Product Ion 2 m/z 296.1 (Mono-acetamide) F1->F2 -42 Da (Loss of Ketene) F3 Product Ion 3 m/z 254.1 (Protonated Triamterene) F2->F3 -42 Da (Loss of Ketene)

Figure 1: Sequential CID fragmentation pathway of the tris-acetamide derivative.

Table 1: Optimized Multiple Reaction Monitoring (MRM) Transitions
Analyte StatePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Tris-acetamide380.1338.120Quantifier (High abundance)
Bis-acetamide380.1296.135Qualifier 1 (Confirmation)
Mono-acetamide380.1254.150Qualifier 2 (Core confirmation)

Sample Preparation Protocols

The following protocols are engineered as self-validating systems. The choice of solvents and sorbents is strictly dictated by the lipophilic nature of the tris-acetamide derivative compared to highly polar biological matrices.

Protocol A: Biological Matrices (Plasma/Urine) via Solid-Phase Extraction (SPE)

When extracting this compound from pharmacokinetic samples, simple protein precipitation is insufficient due to severe ion suppression from endogenous phospholipids. We utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent.

Mechanistic Logic: The triacetylated compound is highly retained on the hydrophobic domains of the HLB sorbent. This allows us to use a moderately strong wash step (5% Methanol) to elute polar salts and underivatized metabolites without risking breakthrough of the target analyte. The subsequent 100% Acetonitrile elution is strong enough to recover the target, but leaves the most highly lipophilic phospholipids permanently trapped on the cartridge, ensuring a clean baseline.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 200 µL of plasma/urine into a microcentrifuge tube. Add 10 µL of Internal Standard (e.g., Triamterene-d5, 100 ng/mL). Add 200 µL of 2% Formic Acid in water to disrupt protein binding.

  • Conditioning: Condition the HLB SPE cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of LC-MS grade Water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Self-Cleaning Step): Wash the sorbent with 1 mL of 5% Methanol in Water. Discard the effluent. (This removes >90% of inorganic salts and highly polar endogenous interferences).

  • Elution: Elute the target analyte with 1 mL of 100% Acetonitrile into a clean glass vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

SPE_Workflow A Biological Matrix (Plasma/Urine) B Acidification (2% Formic Acid) A->B D Sample Loading B->D C HLB SPE Cartridge Conditioning (MeOH/H2O) C->D Prepares Sorbent E Wash Step (5% MeOH in H2O) D->E Retains Analyte F Elution (100% Acetonitrile) E->F Elutes Polar Salts G Evaporation & Reconstitution F->G Extracts Analyte H LC-MS/MS Analysis G->H

Figure 2: Logical workflow for the HLB Solid-Phase Extraction of the tris-acetamide derivative.

Protocol B: Synthetic Quality Control via Liquid-Liquid Extraction (LLE)

For monitoring the triacetylation reaction of triamterene in synthetic chemistry, Liquid-Liquid Extraction (LLE) is preferred.

Mechanistic Logic: Unreacted triamterene and partially acetylated intermediates possess free amine groups that are highly polar and easily protonated. By adjusting the aqueous reaction mixture to a slightly basic pH (pH 8-9) and extracting with Ethyl Acetate, the fully protected, non-polar N,N',N''-tris-acetamide selectively partitions into the organic layer, leaving polar byproducts and salts in the aqueous phase.

Step-by-Step Methodology:

  • Quenching: Quench 50 µL of the acetylation reaction mixture with 450 µL of 0.1 M Ammonium Bicarbonate buffer (pH 8.5).

  • Extraction: Add 1.0 mL of Ethyl Acetate to the mixture.

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 3 minutes to achieve complete phase separation.

  • Collection: Transfer 800 µL of the upper organic layer (containing the tris-acetamide) to a clean vial.

  • Preparation for MS: Dilute the organic extract 1:100 with Acetonitrile prior to direct injection or LC-MS/MS analysis to prevent detector saturation.

LC-MS/MS System Suitability and Validation

To ensure the integrity of the generated data, the chromatographic system must be carefully calibrated. We recommend a Biphenyl column (e.g., 50 mm × 2.1 mm, 1.7 µm) rather than a standard C18. The biphenyl stationary phase provides enhanced π−π interactions with the electron-rich phenylpteridine core, offering superior retention and separation from isobaric matrix components[4].

Table 2: Recommended Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Analytical Column Biphenyl, 50 x 2.1 mm, 1.7 µmMaximizes π−π retention for aromatic pteridines.
Mobile Phase A Water + 0.1% Formic AcidProvides protons to drive ESI+ ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent maintains sharp peak shapes.
Flow Rate 0.4 mL/minOptimal desolvation efficiency in the ESI source.
Gradient 10% B to 90% B over 3.0 minRapidly elutes the lipophilic tris-acetamide.
Column Temp 40°CReduces mobile phase viscosity and system backpressure.

Self-Validation Check: During method development, monitor the m/z 380.1 254.1 transition. If this transition suddenly drops in abundance relative to the 338.1 transition, it indicates a loss of collision gas pressure or a failure in the collision cell voltage, serving as an immediate, built-in diagnostic alert for the mass spectrometer's health.

References

  • Detection of Doping Agents by LC–MS and LC–MS-MS LCGC International URL:[Link]

  • Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies MDPI - International Journal of Molecular Sciences URL:[Link]

  • An LC-MS assay for the screening of cardiovascular medications in human samples PubMed Central (PMC) / Journal of Chromatography B URL:[Link]

  • Sensitive LC-MS/MS Method for the Simultaneous Determination of Bisoprolol and Triamterene in human plasma ResearchGate URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide (CAS: 392721-60-7)[1]. This molecule is the fully acetylated derivative of the potassium-sparing diuretic, triamterene (2,4,7-triamino-6-phenylpteridine)[2].

Because the pteridine core is highly electron-deficient, the exocyclic amino groups exhibit exceptionally low nucleophilicity. Achieving complete triacetylation is notoriously difficult and prone to low yields due to incomplete conversion, thermal degradation, or workup-induced hydrolysis. This guide provides field-proven, mechanistic solutions to optimize your synthetic yield.

Workflow A Triamterene (Starting Material) B Solubilization (Anhydrous DMAc) A->B C Catalytic Acetylation (Ac2O + DMAP) B->C D Controlled Heating (100°C, 18h) C->D E Non-Aqueous Precipitation D->E

Fig 1. Optimized workflow for the catalytic triacetylation of triamterene.

Part 1: Troubleshooting FAQs

Q1: My LC-MS shows a mixture of mono- and di-acetylated products, but very little of the target triacetate. How do I drive the reaction to completion? Causality & Solution: The first amino group of triamterene acetylates readily. However, each subsequent acetyl group withdraws more electron density from the already electron-deficient pteridine ring, rendering the remaining amines extremely poor nucleophiles. Standard refluxing in acetic anhydride (Ac2O)[3] is insufficient. Solution: You must introduce a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP reacts with Ac2O to form a highly reactive N-acetylpyridinium intermediate, which is orders of magnitude more electrophilic than Ac2O alone, forcing the acetylation of the sterically hindered and deactivated third amine.

Q2: The starting material (triamterene) remains as a yellow suspension and never fully dissolves in acetic anhydride, even at reflux. Is this affecting my yield? Causality & Solution: Yes. Triamterene has a rigid, planar structure that engages in strong intermolecular hydrogen bonding, making it highly insoluble in most organic solvents[4]. If it remains in the solid phase, the reaction kinetics are severely limited. Solution: Do not use Ac2O as the sole solvent. Pre-dissolve the triamterene in a polar aprotic co-solvent like anhydrous N,N-Dimethylacetamide (DMAc) or DMF at 80°C before adding the acylating agent.

Q3: I achieved complete conversion in the reactor, but after aqueous workup, my yield dropped to 15% and I recovered mostly di-acetate. What happened? Causality & Solution: Triacetamides attached to electron-withdrawing heteroaromatics are highly susceptible to hydrolysis. If you quenched the reaction with aqueous sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) to neutralize the acetic acid, you inadvertently hydrolyzed the most labile acetyl group. Solution: Employ a strictly non-aqueous workup. Concentrate the reaction mixture under reduced pressure (high vacuum) to remove excess Ac2O and DMAc, then precipitate the product by triturating the residue in ice-cold diethyl ether or hexanes.

Troubleshooting Root Low Yield of Triacetate Incomplete Incomplete Reaction (Mono/Di-acetates) Root->Incomplete Insoluble Unreacted Starting Material (Suspension) Root->Insoluble Hydrolysis Product Loss During Workup (Hydrolysis) Root->Hydrolysis Sol1 Add DMAP Catalyst (0.5-1.0 eq) Incomplete->Sol1 Sol2 Pre-dissolve in Anhydrous DMAc Insoluble->Sol2 Sol3 Non-Aqueous Precipitation (Cold Ether) Hydrolysis->Sol3

Fig 2. Causality and resolution logic for common yield failures.

Part 2: Quantitative Condition Optimization

The following table summarizes the quantitative impact of adjusting reaction conditions on the final yield of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide.

ConditionSolventReagentsTemp / TimeWorkup MethodYield of TriacetateMajor Impurity Profile
Standard Ac2O (neat)Ac2O (10 eq)140°C / 24hAqueous NaHCO3< 10%Di-acetate (Hydrolysis)
Standard + Cat Ac2O (neat)Ac2O (10 eq), Pyridine120°C / 24hAqueous H2O~ 25%Mono/Di-acetate mixture
Optimized DMAc Ac2O (15 eq), DMAP (1 eq) 100°C / 18h Cold Ether Trituration > 85% None (Clean Profile)

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology integrates the E-E-A-T principles discussed above to ensure high-yield triacetylation.

Materials Required:

  • Triamterene (2,4,7-triamino-6-phenylpteridine, ≥98% purity)[5]

  • Acetic Anhydride (Ac2O), Reagent Grade[3]

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Diethyl ether (anhydrous, ice-cold)

Step-by-Step Methodology:

  • Solubilization: In a flame-dried, argon-purged 250 mL round-bottom flask, suspend 5.0 g (19.7 mmol) of triamterene in 50 mL of anhydrous DMAc. Heat the mixture to 80°C with vigorous magnetic stirring until a clear, dark yellow solution is obtained.

    • Validation Check: The solution must be completely transparent; any turbidity indicates incomplete dissolution which will cap the maximum theoretical yield.

  • Catalyst Addition: Cool the solution slightly to 60°C and add 2.4 g (19.7 mmol, 1.0 eq) of DMAP. Stir for 5 minutes to ensure homogenous distribution.

  • Acylation: Dropwise, add 28 mL (296 mmol, 15 eq) of acetic anhydride via an addition funnel over 15 minutes.

    • Caution: The formation of the N-acetylpyridinium intermediate is mildly exothermic.

  • Controlled Heating: Attach a reflux condenser and heat the reaction mixture to 100°C for 18 hours.

    • Validation Check: Monitor reaction progress by TLC (DCM:MeOH 9:1). The highly fluorescent triamterene spot (Rf ~0.1) should completely disappear, replaced by a higher running, UV-active but less fluorescent triacetate spot (Rf ~0.6).

  • Concentration: Cool the reaction to room temperature. Transfer to a rotary evaporator and remove the excess Ac2O, acetic acid byproduct, and DMAc under high vacuum (bath temperature < 50°C) until a thick, viscous oil remains.

  • Non-Aqueous Precipitation: Slowly pour the viscous oil into 300 mL of vigorously stirred, ice-cold diethyl ether. A pale yellow/white precipitate of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide will crash out immediately.

  • Filtration and Drying: Filter the precipitate through a sintered glass funnel (medium porosity) under vacuum. Wash the filter cake with an additional 2 x 50 mL of cold diethyl ether to remove residual DMAP and traces of acetic acid. Dry the solid in a vacuum oven at 40°C for 12 hours.

References[1] Synchem. "N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide - Synchem". Available at: https://synchem.de[2] DrugFuture. "Triamterene: 2,4,7-Triamino-6-phenylpteridine [396-01-0] USP Monograph". Available at:https://drugfuture.com[5] Thermo Fisher Scientific. "2,4,7-Triamino-6-phenylpteridine, 98% 100 g | Buy Online". Available at:https://thermofisher.com[4] Fisher Scientific. "2,4,7-Triamino-6-phenylpteridine, 98% 100 g Product Specifications". Available at: https://fishersci.pt[3] US Pharmacopeia. "Combined Index to USP 43 and NF 38, Volumes 1–5: Acetic Anhydride". Available at: https://uspnf.com

Sources

Technical Support Center: Optimizing Long-Term Storage of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal long-term storage conditions to ensure the stability of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide. This document offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Introduction: The Imperative of Stability

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide is a complex heterocyclic compound with a pteridine core. The stability of such molecules is paramount, as degradation can lead to loss of efficacy, altered bioactivity, and the emergence of potentially harmful impurities.[1][2] This guide is designed to provide a comprehensive framework for maintaining the chemical integrity of this compound over extended periods.

The core principle of ensuring long-term stability is to mitigate the environmental factors that promote chemical degradation. These primarily include temperature, light, moisture, and atmospheric oxygen.[3][4]

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems related to the storage and handling of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide.

Q1: What are the ideal long-term storage conditions for solid N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide?

A1: For multi-year storage, solid N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide should be stored at -20°C or lower (-80°C is preferable) in a tightly sealed container.[5][6] To further protect against degradation, the container should be purged with an inert gas like argon or nitrogen before sealing and stored in the dark, often within a secondary container or a designated light-protected area of the freezer.[5][6]

Causality Explained: Lowering the temperature significantly reduces the kinetic energy of molecules, thereby slowing down the rate of potential degradation reactions.[4] The pteridine ring system and the acetamide functional groups can be susceptible to hydrolysis and oxidation.[4][7] An inert atmosphere minimizes oxidative degradation, while protection from light prevents photolytic reactions.[5]

Q2: I've noticed a slight color change in my solid sample over time. What does this indicate and is the compound still usable?

A2: A color change in the solid powder is a potential indicator of degradation. Pteridine derivatives can be sensitive to oxidation, which may lead to the formation of colored byproducts.[7]

Troubleshooting Steps:

  • Do not use for critical experiments. Assume the purity is compromised.

  • Perform analytical purity assessment. Utilize High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to assess the purity.[8] A pure sample should exhibit a single major peak at the expected retention time. The presence of new peaks indicates the formation of degradation products.

  • Review storage protocol. Ensure the container was properly sealed, protected from light, and stored at the correct temperature.[5] Check for any potential exposure to moisture.

Q3: What is the best way to store N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide in solution?

A3: Storing this compound in solution long-term is generally not recommended due to increased molecular mobility and solvent-mediated degradation.[9] If short-term storage in solution is necessary (up to 1-2 weeks), it should be aliquoted into single-use volumes and stored at -80°C .[6]

Causality Explained: Solubilized molecules are more prone to hydrolysis and other degradation reactions. Aliquoting prevents multiple freeze-thaw cycles, which can accelerate degradation.[5]

Q4: Which solvents should be avoided for storing N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide?

A4: Protic solvents, particularly those that are acidic or basic, should be avoided for long-term storage as they can facilitate the hydrolysis of the acetamide groups. Aqueous buffers, unless validated for stability, pose a significant risk. For analytical purposes, initial dissolution in a compatible organic solvent followed by dilution into the appropriate mobile phase is recommended.

Causality Explained: The acetamide linkages are susceptible to acid- or base-catalyzed hydrolysis, which would cleave the acetyl groups from the pteridine core.[10]

Q5: How can I determine the degradation pathway of my compound?

A5: A forced degradation study is the standard approach to identify potential degradation pathways and products.[1][3] This involves subjecting the compound to a range of harsh conditions to accelerate its breakdown.

Workflow for a Forced Degradation Study: This workflow is designed to identify the conditions under which the compound degrades and to develop stability-indicating analytical methods.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1M HCl) Start->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1M NaOH) Start->Base Expose Aliquots Oxidation Oxidative Stress (e.g., 3% H2O2) Start->Oxidation Expose Aliquots Thermal Thermal Stress (e.g., 80°C) Start->Thermal Expose Aliquots Photo Photolytic Stress (ICH Q1B) Start->Photo Expose Aliquots Analysis Analyze by HPLC-PDA/MS Acid->Analysis After Incubation Base->Analysis After Incubation Oxidation->Analysis After Incubation Thermal->Analysis After Incubation Photo->Analysis After Incubation Outcome Identify Degradants & Determine Pathways Analysis->Outcome

Caption: Workflow for a forced degradation study.

Part 2: Experimental Protocols

Protocol 1: Long-Term Stability Assessment of Solid Compound

This protocol outlines a real-time stability study to establish a retest period or shelf-life for the solid compound.

Objective: To evaluate the stability of solid N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide under recommended and accelerated storage conditions.

Materials:

  • N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide (minimum of 3 batches, if available)

  • Amber glass vials with screw caps and PTFE septa

  • Inert gas (Argon or Nitrogen)

  • Desiccant

  • Stability chambers/ovens set to:

    • -20°C ± 5°C

    • 5°C ± 3°C

    • 25°C ± 2°C / 60% ± 5% RH (ICH long-term)

    • 40°C ± 2°C / 75% ± 5% RH (ICH accelerated)

  • HPLC system with PDA or UV detector

Procedure:

  • Initial Analysis (T=0): Perform a complete analysis of the initial batch(es) for appearance, purity (HPLC), and any other relevant specifications. This is your baseline data.

  • Sample Preparation:

    • Weigh an appropriate amount of the compound into multiple amber vials for each storage condition and time point.

    • Place a small amount of desiccant in the secondary container.

    • Gently flush the headspace of each vial with inert gas before tightly sealing.

  • Storage: Place the prepared vials in the designated stability chambers.

  • Time Points: Pull samples for analysis at predetermined intervals. A typical schedule for an accelerated study might be 0, 1, 3, and 6 months. For long-term conditions, it could be 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis at Each Time Point:

    • Visually inspect the sample for any changes in color or physical state.

    • Perform HPLC analysis to determine purity and quantify any degradation products.

  • Data Evaluation: Compare the results at each time point to the initial (T=0) data. A significant change in purity or the appearance of degradation products indicates instability under that specific condition.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a starting point for assessing the purity of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide and detecting degradation products.

Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 reversed-phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector PDA/UV at an appropriate wavelength (e.g., 254 nm, 350 nm)
Injection Volume 10 µL
Sample Preparation Dissolve in a suitable organic solvent (e.g., DMSO) and dilute with mobile phase A.

Self-Validation: The method is considered "stability-indicating" if it can resolve the main peak from all degradation product peaks formed during the forced degradation study.[3][11]

Part 3: Potential Degradation Pathways

Based on the structure of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide, the following degradation pathways are plausible under stress conditions.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV/Vis Light) Compound N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide Hydrolysis_Product Mono/Di/Tri-amino- (6-Phenyl-2,4,7-pteridine) + Acetic Acid Compound->Hydrolysis_Product H₂O, H⁺/OH⁻ Oxidation_Product Pteridine N-oxides or other oxidized derivatives Compound->Oxidation_Product [O] Photo_Product Ring-opened products or other photoproducts Compound->Photo_Product

Caption: Potential degradation pathways for the target compound.

Mechanistic Insights:

  • Hydrolysis: The amide bonds are the most likely sites for hydrolysis, especially under acidic or basic conditions, leading to the cleavage of one or more acetamide groups to yield the corresponding amino-pteridine derivatives.[10]

  • Oxidation: The nitrogen atoms within the pteridine ring system are susceptible to oxidation, potentially forming N-oxides. The phenyl substituent could also undergo oxidative modification.[7]

  • Photolysis: Pteridine systems can be light-sensitive. Exposure to high-intensity light, particularly UV, can induce complex photochemical reactions, potentially leading to ring cleavage or other structural rearrangements.[3]

By understanding these potential liabilities, researchers can proactively design storage and handling protocols that ensure the long-term integrity of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide.

References

  • Forced Degradation Studies for Stability. Nelson Labs. [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis. [Link]

  • What are the storage stability of Piperidine Series compounds over time? - Blog. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Peptide Stability: Guidelines and SOPs for Handling and Storage. BioLongevity Labs. [Link]

  • Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. [Link]

  • Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. PubMed. [Link]

Sources

Technical Support Center: Resolving Peak Tailing of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide in Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Guide. This resource is designed for researchers, scientists, and drug development professionals dealing with complex chromatographic behavior. Here, we address the specific challenges associated with N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide , a highly functionalized molecule prone to severe peak tailing.

By understanding the causality behind these interactions, you can implement self-validating protocols to achieve sharp, symmetrical peaks and reliable quantification.

Mechanistic Causes of Peak Tailing

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide presents a unique "perfect storm" of chromatographic challenges due to its structural moieties:

  • Silanol-Driven Ion Exchange (The Pteridine Core): The pteridine ring is highly nitrogenous and basic. On traditional silica-based columns, unreacted residual silanol groups (Si-OH) become deprotonated and negatively charged at a mobile phase pH > 3.0. The protonated basic nitrogens of the pteridine ring undergo strong electrostatic attraction with these ionized silanols, leading to a mixed-mode retention mechanism and severe peak tailing [1, 2].

  • Hydrogen Bonding (The Tris-Acetamide Groups): The three acetamide moieties act as strong hydrogen bond donors and acceptors. These groups can form secondary hydrogen bonds with unendcapped silanols or embedded polar groups on the stationary phase, exacerbating the trailing edge of the peak[4, 5].

  • Metal Chelation: Pteridine derivatives possess adjacent nitrogen atoms that act as powerful chelating agents. They can bind to trace metals (e.g., iron, nickel) present in stainless steel frits, tubing, or the silica matrix itself, causing peak distortion and a loss of analyte recovery.

Diagnostic Workflow

Before altering your method chemistry, it is critical to determine whether the peak tailing is a physical system issue or a chemical interaction. Follow this logical diagnostic pathway:

TroubleshootingWorkflow Start Peak Tailing Detected (As > 1.5) CheckNeutral Inject Neutral Probe (e.g., Toluene) Start->CheckNeutral Decision1 Does Neutral Probe Tail? CheckNeutral->Decision1 Physical Physical Issue: Check Fittings / Void Volume Decision1->Physical Yes Chemical Chemical Issue: Pteridine/Acetamide Interactions Decision1->Chemical No AdjustPH Lower Mobile Phase pH < 3.0 (e.g., 0.1% TFA) Chemical->AdjustPH Decision2 Tailing Resolved? AdjustPH->Decision2 CheckMetals Check Metal Chelation (Use PEEK/EDTA) Decision2->CheckMetals No Success Method Validated (As ≤ 1.2) Decision2->Success Yes ChangeColumn Switch to Type B / Polar-Embedded End-capped Column CheckMetals->ChangeColumn ChangeColumn->Success

Diagnostic workflow for resolving peak tailing of basic pteridine derivatives in LC.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a causality check to confirm whether the applied solution addresses the root mechanism of the tailing.

Protocol 1: The Neutral Probe Validation Test

Objective: Isolate chemical secondary interactions from physical column or system defects.

  • Preparation: Prepare a 1 mg/mL solution of Toluene (a neutral, non-interacting probe) in the initial mobile phase conditions.

  • Execution: Inject 1-5 µL of the Toluene standard onto the LC system using the current method parameters.

  • Measurement: Record the chromatogram and calculate the Asymmetry factor ( As​ ) at 10% peak height.

  • Causality Check:

    • If As​>1.2 for Toluene, the tailing is physical (e.g., column void, blocked frit, or extra-column dead volume). Replace the column or check fittings.

    • If As​≤1.2 for Toluene but >1.5 for the pteridine compound, the tailing is driven by secondary chemical interactions. Proceed to Protocol 2.

Protocol 2: Silanol Suppression via pH Optimization

Objective: Eliminate electrostatic attraction between the basic pteridine core and acidic silanols[3].

  • Mobile Phase A: Prepare 0.1% v/v Trifluoroacetic acid (TFA) or Formic acid in LC-MS grade water to achieve a pH of ~2.0.

  • Mobile Phase B: Prepare 0.1% v/v TFA or Formic acid in LC-MS grade Acetonitrile.

  • Equilibration: Flush the LC system and equilibrate the column with the new mobile phase for at least 20 column volumes.

  • Execution: Inject the N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide sample.

  • Causality Check: At pH 2.0, residual silanols are fully protonated (neutralized). If the peak shape improves, the root cause was ion-exchange interactions with the basic nitrogens of the pteridine ring.

Protocol 3: Mitigating Hydrogen Bonding and Metal Chelation

Objective: Address secondary interactions caused by the tris-acetamide groups and metal affinity.

  • Hardware Adjustment: Replace standard stainless-steel capillaries in the flow path with PEEK (Polyetheretherketone) tubing to eliminate metal-analyte chelation.

  • Column Selection: Install a highly end-capped, Type B silica column or a polar-embedded column (e.g., amide or carbamate phase). This shields residual silanols from the hydrogen-bonding acetamide groups.

  • Buffer Optimization: If tailing persists, add 10–20 mM Ammonium Formate to the mobile phase to increase ionic strength, which disrupts stubborn secondary hydrogen bonds.

Quantitative Data & Material Selection

Use the following data tables to guide your selection of column chemistries and mobile phase additives based on the specific mechanistic failure you are observing.

Table 1: Column Chemistry Selection for Pteridine Derivatives

Column TypeMechanism of ActionExpected Impact on Peak Shape
Standard C18 (Type A) Hydrophobic retention onlySevere tailing ( As​>2.0 ) due to exposed, active silanols.
End-capped C18 (Type B) Reduced silanol activity via chemical deactivationModerate improvement ( As​≈1.5−1.8 ).
Polar-Embedded C18 Internal polar group shields silanols from basic analytesExcellent symmetry ( As​≤1.2 ).
HILIC (Amide Phase) Partitioning & hydrogen bondingExcellent for highly polar/basic pteridines; avoids aqueous phase collapse [6].

Table 2: Mobile Phase Additives and pH Effects

Additive / ConditionTarget InteractionMechanism
Low pH (< 3.0) Silanol Ion-ExchangeProtonates silanols (Si-OH), neutralizing their negative charge[3].
Triethylamine (TEA) Silanol Ion-ExchangeActs as a competing base, binding to active silanol sites to mask them [4].
High Buffer Conc. (50 mM) Hydrogen BondingDisrupts secondary H-bonds originating from the acetamide groups.
EDTA (5 µM) Metal ChelationBinds trace metals in the system, preventing pteridine-metal complexation.

Frequently Asked Questions (FAQs)

Q: Why does the peak tailing of my pteridine compound worsen at a neutral pH? A: At a neutral pH (pH 6-7), the silanol groups on the silica surface are fully ionized, as their pKa is typically between 3.5 and 4.5. Simultaneously, the basic nitrogens of the pteridine ring remain protonated. This maximizes the electrostatic attraction between the positively charged analyte and the negatively charged stationary phase, resulting in severe tailing [2].

Q: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound? A: Yes. Because N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide is highly polar due to the three acetamide groups, HILIC (specifically with an amide or zwitterionic stationary phase) can provide excellent retention and peak shape. It avoids the poor phase wetting sometimes seen in highly aqueous reversed-phase conditions [6].

Q: What is the difference between peak tailing and peak fronting in this context? A: Peak tailing ( As​>1.0 ) is characterized by a drawn-out trailing edge and is typically caused by secondary chemical interactions (like silanol binding or hydrogen bonding). Peak fronting ( As​<1.0 ), where the leading edge is drawn out, usually indicates column overloading, sample solvent incompatibility, or a physical void at the head of the column [1, 5].

References

  • How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:[Link]

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? Source: Waters Knowledge Base URL:[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing Source: LCGC International URL:[Link]

  • Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra- HPLC in analysis of polar pteridines Source: Charles University (CUNI) URL:[Link]

Validation & Comparative

A Comparative Guide to Purity Validation of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pteridine-Based Drug Discovery

Pteridine derivatives are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, forming the core of numerous biologically vital molecules like folic acid and biopterin.[1][2] Their significance in regulating biological processes such as amino acid metabolism and nucleic acid synthesis makes them a cornerstone in medicinal chemistry and drug discovery, particularly in oncology and immunology.[1][3] The compound of interest, N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide, is a synthetic derivative whose therapeutic potential is intrinsically linked to its absolute purity. The presence of even minor impurities, such as structural isomers, residual starting materials, or degradation products, can lead to erroneous biological data and potential toxicity.[4][5]

This guide provides an in-depth, objective comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with traditional chromatographic methods for the purity determination of this complex pteridine derivative. We will demonstrate why quantitative ¹H NMR (qNMR) stands as a superior, self-validating primary method for purity assessment, offering both structural confirmation and precise quantification from a single experiment.[6]

The Principle of Quantitative ¹H NMR (qNMR): A First-Principles Approach

Unlike chromatographic techniques (e.g., HPLC) that rely on the response factor of a compound relative to a certified reference standard of the same compound, qNMR is a primary ratio method founded on a universal principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[7][8] This fundamental relationship allows for the precise determination of a substance's purity by co-dissolving a known mass of the analyte with a known mass of a certified internal standard and comparing the integrals of their respective, non-overlapping signals.[9]

Key Advantages of qNMR:

  • Universal Detection: It provides a nearly universal means of detection for hydrogen-containing molecules.[6]

  • Reduced Need for Identical Standards: It eliminates the often costly and time-consuming need to synthesize a high-purity reference standard of the analyte itself.[7] A well-characterized, structurally different internal standard is sufficient.

  • Structural Information: The same spectrum used for quantification simultaneously provides a detailed structural fingerprint of the analyte, allowing for the identification and characterization of impurities.[6]

  • Speed and Simplicity: For routine analysis, qNMR can be faster than developing and running a gradient HPLC method.

Comparative Analysis: qNMR vs. High-Performance Liquid Chromatography (HPLC)

To provide a clear perspective, the following table compares the operational characteristics of qNMR and HPLC for purity validation.

FeatureQuantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Quantification Principle Signal integral is directly proportional to the number of protons.[7]Compares the peak area of the analyte to that of a reference standard.
Reference Standard Requires a certified internal standard of a different, stable compound.[9]Requires a certified, high-purity reference standard of the analyte itself.
Structural Information Provides unambiguous structural confirmation and impurity identification.[6]Provides retention time data; structural information requires a coupled detector (e.g., MS).
Method Development Relatively straightforward; focuses on solubility and signal separation.Can be complex, requiring optimization of column, mobile phase, gradient, and detector settings.
Universality Applicable to nearly any soluble, proton-containing organic molecule.[6]Dependent on the analyte possessing a chromophore for UV detection or being amenable to other detection methods.
Analysis Time Typically 5-15 minutes per sample for data acquisition.Typically 10-60 minutes per sample, depending on the gradient.
Self-Validation The spectrum inherently validates the structure while quantifying it.System suitability tests validate the system's performance, not necessarily the analyte's identity in every run.[10]

Experimental Protocol: Purity Determination of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide by qNMR

This protocol is designed to be a self-validating system, ensuring accuracy and trustworthiness in line with ICH Q2(R1) guidelines for analytical procedure validation.[11][12][13]

Materials and Reagents
  • Analyte: N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide (approx. 15-20 mg).

  • Internal Standard (IS): Maleic acid (certified reference material, >99.5% purity) (approx. 8-10 mg).

    • Causality: Maleic acid is chosen for its high purity, stability, non-volatility, and its sharp singlet for the two vinyl protons at ~6.3 ppm, which is unlikely to overlap with analyte signals.[9]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d₆ is an excellent solvent for many polar, aromatic compounds, including pteridines. It also shifts residual water signals away from many analyte signals. The amide NH protons of the analyte will be observable as distinct, albeit potentially broad, signals in DMSO-d₆.

Workflow for qNMR Purity Validation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_val Result Validation weigh 1. Precise Weighing Accurately weigh analyte (m_a) and internal standard (m_std) dissolve 2. Dissolution Quantitatively transfer both solids to a vial and dissolve in a precise volume of DMSO-d6 weigh->dissolve transfer 3. NMR Tube Transfer Transfer an aliquot of the homogenized solution to a high-quality 5 mm NMR tube dissolve->transfer setup 4. Spectrometer Setup Lock, tune, and shim the spectrometer for optimal field homogeneity transfer->setup params 5. Set Quantitative Parameters - 90° pulse calibration - Relaxation delay (D1) ≥ 5 * T1 - Sufficient scans for S/N > 250:1 setup->params acquire 6. Acquire Spectrum Execute the ¹H NMR experiment params->acquire process 7. Data Processing - Fourier Transform - Phase and baseline correction acquire->process integrate 8. Integration Integrate characteristic, well-resolved signals for both analyte and standard process->integrate calculate 9. Purity Calculation Apply the qNMR purity equation integrate->calculate validate 10. Final Assessment - Confirm structural identity - Identify any impurity signals - Report purity with uncertainty calculate->validate

Caption: Workflow for purity validation using qNMR.

Step-by-Step Methodology
  • Preparation of the Stock Solution:

    • Accurately weigh approximately 20 mg of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide into a clean, dry glass vial. Record the mass (m_analyte) to four decimal places.

    • To the same vial, add approximately 10 mg of certified maleic acid. Record the mass (m_std) to four decimal places. The use of a microbalance is highly recommended to minimize weighing errors, which are the largest source of uncertainty in qNMR.[7]

    • Using a calibrated pipette, add 1.00 mL of DMSO-d₆ (with TMS) to the vial.

    • Vortex the vial for at least 2 minutes until both solids are completely dissolved, ensuring a homogenous solution.

  • NMR Data Acquisition:

    • Transfer ~0.7 mL of the solution to a high-precision 5 mm NMR tube.

    • Insert the sample into the NMR spectrometer (400 MHz or higher recommended for better signal dispersion).

    • Lock onto the deuterium signal of DMSO-d₆ and perform automatic tuning and matching of the probe.

    • Shim the magnetic field to achieve a narrow, symmetrical solvent peak shape, which is crucial for accurate integration.

    • Set Quantitative Acquisition Parameters:

      • Pulse Angle: Use a calibrated 90° pulse width.

      • Relaxation Delay (D1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both analyte and standard). A conservative value of 30-60 seconds is often sufficient for aromatic and vinyl protons. This ensures full relaxation and accurate signal integration.

      • Acquisition Time (AT): Set to at least 3 seconds.

      • Number of Scans (NS): Acquire enough scans (e.g., 16 or 32) to achieve a signal-to-noise ratio (S/N) of >250:1 for the peaks being integrated.

  • Data Processing and Analysis:

    • Apply an exponential multiplication with zero line broadening (LB=0) before Fourier transformation.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum.

    • Signal Assignment (Expected Shifts in DMSO-d₆):

      • Pteridine Proton (C8-H): > 9.0 ppm (singlet).

      • Amide Protons (3x NH): Three distinct signals, likely broad, between 8.0 - 12.0 ppm.

      • Phenyl Protons (5H): Multiplets between 7.5 - 8.5 ppm.

      • Internal Standard (Maleic Acid, 2H): Sharp singlet at ~6.3 ppm.

      • Acetamide Protons (3x CH₃): Three distinct singlets between 2.2 - 2.8 ppm.

    • Integration:

      • Calibrate the integral of the well-resolved maleic acid singlet (2H) to a value of 2.00.

      • Integrate a well-resolved, non-overlapping signal from the analyte. The C8-H proton singlet is often an ideal candidate due to its downfield position and singlet nature (representing 1H).

Purity Calculation

The purity of the analyte (Purity_analyte) is calculated using the following equation:[6][9]

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I_analyte: Integral of the selected analyte signal.

  • I_std: Integral of the internal standard signal.

  • N_analyte: Number of protons corresponding to the analyte's integrated signal (e.g., 1 for the C8-H).

  • N_std: Number of protons corresponding to the standard's integrated signal (2 for maleic acid).

  • MW_analyte: Molecular weight of the analyte (379.37 g/mol ).[14]

  • MW_std: Molecular weight of the internal standard (116.07 g/mol for maleic acid).

  • m_analyte: Mass of the analyte.

  • m_std: Mass of the internal standard.

  • Purity_std: Certified purity of the internal standard (e.g., 99.8%).

Identifying Potential Impurities

The ¹H NMR spectrum serves as a diagnostic tool for identifying common process-related impurities:

  • Isomeric Impurities: Synthesis of 6-substituted pteridines can sometimes yield the 7-substituted isomer.[4] This would result in a different set of chemical shifts and coupling patterns for the aromatic and pteridine protons, appearing as a separate, low-intensity set of signals.

  • Residual Starting Materials: Unreacted 4,5-diaminopyrimidine or phenylglyoxal derivatives would show characteristic signals that are absent in the final product spectrum.

  • Hydrolysis Products: Partial hydrolysis of the acetamide groups to amino groups (-NH₂) would lead to the disappearance of corresponding acetamide CH₃ and NH signals and the appearance of new amine signals.

  • Residual Solvents: Common synthesis solvents like methanol, ethanol, or acetone will appear as sharp, characteristic singlets or multiplets in known spectral regions.

Conclusion

For drug development professionals and researchers working with novel compounds like N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide, establishing unambiguous purity is not merely a procedural step but a prerequisite for reliable data. While HPLC remains a valuable tool for quality control, quantitative ¹H NMR spectroscopy offers a more robust, efficient, and informative primary method for purity validation.[8] It provides absolute, traceable quantification without the need for a specific reference standard of the analyte and simultaneously confirms the molecular structure, making it an indispensable technique for ensuring the scientific integrity of research and development programs.

References

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. RSSL.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Watanabe, R., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin.
  • ICH Q2(R1)
  • Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and...
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Watanabe, R., et al. (2020).
  • Acetamide - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • 1H NMR Chemical Shifts.
  • A Guide to Quantit
  • Troubleshooting isomer form
  • 1H NMR chemical shifts ppm table.
  • Confirming the Structure of Synthesized Pteridine Derivatives: A Spectroscopic Comparison Guide. Benchchem.
  • Asami, T., et al. (2002).
  • Effect of pterin impurities on the fluorescence and photochemistry of commercial folic acid.
  • Acetamide(60-35-5) 1H NMR spectrum. ChemicalBook.
  • N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide. Synchem.
  • Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 1.
  • Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica.
  • 1H NMR Chemical Shift.
  • Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Deriv
  • Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of The Chemical Society-perkin Transactions 1.
  • Elgemeie, G. H., et al. (2023). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.

Sources

Comparative cytotoxicity of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide and other pteridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Cytotoxicity of Pteridine Derivatives in Oncology Research

Introduction: The Pteridine Scaffold as a Privileged Structure in Cancer Drug Discovery

Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, represent a "privileged scaffold" in medicinal chemistry.[1][2] This core structure is found in essential biological molecules, including folic acid and riboflavin, and serves as a versatile framework for developing therapeutic agents with a wide array of pharmacological activities.[2][3] In oncology, pteridine derivatives have been successfully developed into FDA-approved drugs like Methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR).[1] The structural versatility of the pteridine nucleus allows for substitutions at various positions, leading to compounds that can target a diverse range of molecular pathways implicated in cancer progression.[4][5]

This guide provides a comparative analysis of the cytotoxic potential of various pteridine derivatives against several human cancer cell lines. While the specific compound N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide is cataloged chemically[6][7], publicly available cytotoxic data is scarce. Therefore, this review will focus on comparing structurally related and well-characterized pteridine analogs to provide a broader context for researchers exploring this chemical space. We will delve into their diverse mechanisms of action, present comparative experimental data, and provide detailed, validated protocols for assessing cytotoxicity in a laboratory setting.

Diverse Mechanisms of Action: How Pteridines Exert Cytotoxic Effects

The anticancer activity of pteridine derivatives is not monolithic; it stems from their ability to inhibit multiple, distinct cellular targets crucial for cancer cell survival and proliferation.[5] This multi-targeted approach is advantageous, as it may circumvent the drug resistance mechanisms that often plague single-target agents.[5]

Pteridine Pteridine Core (Pyrimido[4,5-b]pyrazine) DHFR DHFR Inhibition Pteridine->DHFR Kinase Kinase Inhibition (PLK1, EGFR, Jak1/2) Pteridine->Kinase BRD4 Bromodomain Inhibition (BRD4) Pteridine->BRD4 Other Other Targets (MCT1, etc.) Pteridine->Other DNA Blocks DNA Synthesis DHFR->DNA Halts nucleotide production Proliferation Arrests Cell Proliferation & Induces Apoptosis Kinase->Proliferation Disrupts signaling pathways Epigenetic Alters Gene Expression BRD4->Epigenetic Modulates oncogene transcription Metabolism Disrupts Tumor Metabolism Other->Metabolism Inhibits transporters like MCT1

Caption: Diverse molecular targets of pteridine derivatives.

Key mechanisms include:

  • Dihydrofolate Reductase (DHFR) Inhibition : As a cornerstone of cancer chemotherapy, DHFR is essential for regenerating tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids.[8] Pteridine-based drugs like Methotrexate mimic the structure of folic acid to competitively inhibit DHFR, leading to a depletion of the nucleotide pool, cessation of DNA replication, and cell death.[4][9]

  • Kinase Inhibition : Many pteridine derivatives have been designed to target protein kinases, which are often dysregulated in cancer.[1] For instance, novel pteridinone derivatives have been synthesized as potent dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4).[10] PLK1 is a critical regulator of the cell cycle, and its inhibition leads to mitotic arrest and apoptosis.[1][10]

  • Bromodomain Inhibition : Bromodomains (like BRD4) are "reader" proteins that recognize acetylated histones and play a key role in regulating gene transcription.[1] BRD4 is implicated in the expression of major oncogenes like MYC. Pteridine-based BRD4 inhibitors can suppress the transcription of these oncogenes, leading to potent anti-proliferative effects, particularly in hematological malignancies.[1][10]

Comparative Cytotoxicity Analysis: Pteridine Derivatives vs. Etoposide

To contextualize the potency of novel pteridine compounds, their cytotoxic activity is often compared against established chemotherapeutic agents like Etoposide. Etoposide functions by inhibiting topoisomerase II, an enzyme critical for managing DNA topology.[5] The following table summarizes the half-maximal inhibitory concentration (IC50) values for several recently developed pteridine derivatives across various human cancer cell lines, demonstrating their potent and sometimes superior activity compared to the standard of care.

Compound Class/NameTarget(s)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)Colo-205 (Colon) IC50 (µM)HCT116 (Colon) IC50 (µM)Cell Line (Other) IC50 (µM)Reference
Reference Standard
EtoposideTopoisomerase IIReported ActiveReported ActiveReported Active-A2780 (Ovarian): Active[5][11]
Pteridine Derivatives
Compound 9b (Anilino Pteridine)hDHFR (putative)0.0460.0160.021-A2780 (Ovarian): 0.17[11]
Amide Pteridones (Series)Not SpecifiedActiveActiveActive-A2780 (Ovarian): Active[5][12]
Compound B2 (Pteridinone)PLK1, BRD4---0.30PC3 (Prostate): 1.82[10]
5,8-dihydropteridine-6,7-dionesNot Specified-A549: <20--MGC-803 (Gastric): <20[1]
4-amino-2-aryl-benzo[g]pteridinesNot Specified----HL-60 (Leukemia): Active[13]

Note: "Active" indicates that the source reported significant cytotoxic effects without specifying the exact IC50 value in the referenced text. The data demonstrates that specifically engineered pteridine derivatives, such as compound 9b, can exhibit nanomolar potency, far exceeding the typical micromolar activity of many standard drugs.[11]

Methodological Deep Dive: Validated Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. The following sections detail the methodologies for key assays used in the evaluation of pteridine-based anticancer compounds.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability. The causality behind this choice is that viable cells possess active mitochondrial reductase enzymes that can convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator. The choice of seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

  • Compound Treatment: Prepare serial dilutions of the pteridine derivatives and the positive control (e.g., Etoposide) in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include "vehicle-only" wells (e.g., DMSO in medium) as a negative control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, only viable cells will metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm should also be measured and subtracted.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Standard workflow for the MTT cytotoxicity assay.

Mechanism of Action: Cell Cycle Analysis by Flow Cytometry

Following the determination of a compound's IC50, a crucial next step is to understand how it kills cancer cells. Cell cycle analysis using flow cytometry reveals whether a compound induces cell death by arresting cells in a specific phase of their division cycle (G1, S, or G2/M). This is a self-validating system as the distribution of cells across the phases must always sum to 100%, and distinct, quantifiable shifts from the control population are observed.

  • Cell Treatment: Seed cells in 6-well plates and treat them with the pteridine derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells (to include apoptotic cells) and wash them with ice-cold Phosphate-Buffered Saline (PBS).

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing. This step is critical for permeabilizing the cells and preserving their DNA. Fix the cells overnight at -20°C.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.

  • Analysis: Deconvolute the resulting DNA content histograms using modeling software to quantify the percentage of cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. A significant increase in the percentage of cells in a particular phase compared to the control indicates cell cycle arrest.

Caption: Workflow for cell cycle analysis via flow cytometry.

Conclusion and Future Outlook

The pteridine scaffold is a remarkably fruitful starting point for the development of novel anticancer agents.[1][12] Research has demonstrated that pteridine derivatives can be engineered to potently inhibit a wide range of cancer-relevant targets, often with cytotoxic efficacy superior to that of established drugs.[10][11] While specific cytotoxic data for N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide is not yet prevalent in the literature, the broader family of pteridine compounds shows immense promise. Future research should focus on the synthesis and biological evaluation of novel analogs, including the title compound, to fully explore their therapeutic potential. Elucidating their precise molecular interactions, in vivo efficacy, and toxicity profiles will be critical steps in advancing these promising compounds from the laboratory to the clinic.[5]

References

  • Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. (2022).
  • A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. (2022).
  • Design and Synthesis of Substituted Anilino 6-(3,4,5-Trimethoxyphenyl)Pteridine Derivatives and Invitro Evaluation as Potential Cytotoxic Agents. (2023). Taylor & Francis Online.
  • Therapeutic potential of pteridine derivatives: A comprehensive review. (2018).
  • Benchmarking New Pteridine Derivatives Against Etoposide in Cancer Cell Lines: A Compar
  • Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4. (n.d.). RSC Publishing.
  • Cytotoxic potential of pteridine derivatives on leukemia cell lines. (n.d.).
  • Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Deriv
  • Pushing at the Boundaries of Pterin Chemistry. (2024). MDPI.
  • Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. (n.d.). PMC.
  • Insights into Molecular Structure of Pterins Suitable for Biomedical Applic
  • N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide. (n.d.). Synchem.
  • N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)

Sources

A Comprehensive Guide to the Analytical Benchmarking of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide is a complex heterocyclic compound belonging to the pteridine class. Pteridine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] The establishment of a well-characterized in-house primary reference standard for this compound is paramount for ensuring the accuracy, reproducibility, and reliability of research and development efforts. This guide provides a comprehensive framework for benchmarking a newly synthesized batch of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide against commercially available reference standards.

The purpose of this guide is to present a multi-faceted analytical approach, leveraging orthogonal methods to build a complete purity and identity profile. We will delve into the causality behind the selection of specific analytical techniques and experimental parameters, ensuring that the described protocols are robust and self-validating. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the principles and practices of reference standard qualification.

Characterization of the In-House Standard and Commercial Reference Material

For this benchmarking study, we will compare our in-house synthesized batch of N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide with a commercially sourced reference standard. For the purpose of this guide, we will consider a commercial standard with a supplier-stated purity of ≥95%, a common purity grade for specialized chemical reagents.[2]

A comprehensive characterization of both the in-house and commercial materials is the foundational step. This involves a battery of tests to confirm identity and assess purity from various aspects.

Orthogonal Analytical Approaches for Purity and Identity

A cornerstone of robust analytical characterization is the use of orthogonal methods – techniques that measure the same attribute (like purity) based on different chemical or physical principles. This approach provides a high degree of confidence in the analytical results, as it is unlikely that different methods will be biased in the same way.

Our benchmarking strategy will employ High-Performance Liquid Chromatography (HPLC) for chromatographic purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis (qNMR).

High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity

HPLC is a high-resolution separation technique ideal for quantifying the main component and detecting structurally related impurities.[3] For a polyaromatic, nitrogen-containing compound like our target molecule, a reversed-phase HPLC method with UV detection is the most appropriate choice.

Causality of Method Design:

  • Reversed-Phase C18 Column: A C18 column is selected for its hydrophobic stationary phase, which provides good retention and separation for aromatic compounds.

  • Buffered Mobile Phase: A buffered mobile phase (e.g., with ammonium acetate) is crucial to control the ionization state of the pteridine ring's nitrogen atoms, ensuring consistent retention times and peak shapes.[4]

  • Gradient Elution: A gradient elution (varying the ratio of organic solvent to aqueous buffer) is employed to ensure that both polar and non-polar impurities are eluted and detected within a reasonable timeframe.

  • UV Detection: The pteridine core and phenyl substituent are strong chromophores, making UV detection a sensitive and reliable method for quantification.

Experimental Protocol: HPLC-UV Purity Determination

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm and 350 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the in-house standard and the commercial reference standard in a suitable solvent, such as a mixture of Dimethyl Sulfoxide (DMSO) and Acetonitrile, to a final concentration of approximately 0.5 mg/mL.

  • Quantification:

    • Purity is determined by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram (excluding solvent front peaks).

Diagram: HPLC-UV Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep1 Weigh In-House & Commercial Standards Prep2 Dissolve in DMSO/ Acetonitrile (0.5 mg/mL) Prep1->Prep2 HPLC_Inject Inject 10 µL onto C18 Column Prep2->HPLC_Inject HPLC_Separate Gradient Elution (Ammonium Acetate/ Acetonitrile) HPLC_Inject->HPLC_Separate HPLC_Detect UV Detection (280 nm & 350 nm) HPLC_Separate->HPLC_Detect Data_Integrate Integrate Peak Areas HPLC_Detect->Data_Integrate Data_Calculate Calculate Purity (Area % Method) Data_Integrate->Data_Calculate Data_Compare Compare Purity Profiles Data_Calculate->Data_Compare

Caption: Workflow for HPLC-UV Purity Assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful tool for confirming the identity of a compound by providing its molecular weight. It is also highly effective for detecting and tentatively identifying impurities, even at trace levels.

Causality of Method Design:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar, nitrogen-containing compounds like pteridines, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[5]

  • Time-of-Flight (TOF) or Quadrupole Mass Analyzer: A high-resolution mass analyzer like TOF is preferred for accurate mass measurement, which aids in confirming the elemental composition. A quadrupole analyzer is excellent for targeted detection in Single Ion Monitoring (SIM) mode.

  • Chromatographic Front-End: The HPLC method developed for purity analysis can be directly coupled to the mass spectrometer.

Experimental Protocol: LC-MS Identity Confirmation

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

  • LC Conditions: Same as the HPLC-UV method described in section 2.1.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Nebulizer Pressure: 35 psi.

  • Analysis:

    • Confirm the presence of the protonated molecular ion [M+H]⁺ for N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide (Expected m/z = 379.37 + 1.007 = 380.38).

    • Analyze the mass spectra of any impurity peaks detected in the chromatogram to propose their structures (e.g., de-acetylated or oxidized species).

Diagram: LC-MS Identity Verification Workflow

LCMS_Workflow Sample HPLC Eluent ESI Electrospray Ionization (ESI+) Generates [M+H]⁺ Ions Sample->ESI MassAnalyzer Mass Analyzer (e.g., TOF or Quadrupole) ESI->MassAnalyzer Detector Ion Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem MassSpectrum Generate Mass Spectrum DataSystem->MassSpectrum Confirmation Confirm Molecular Weight (m/z of [M+H]⁺) MassSpectrum->Confirmation

Sources

Safety Operating Guide

Personal protective equipment for handling N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Compound

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide is a specific derivative of the well-known potassium-sparing diuretic, Triamterene.[1] Information specifically for this tris-acetamide derivative is limited. Therefore, this guidance is fundamentally based on the established safety profile of the parent compound, Triamterene, and general principles of handling acetamide compounds. A thorough, compound-specific risk assessment is imperative before commencing any work.

Immediate Safety and Hazard Assessment

Based on the parent compound, Triamterene, N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide should be handled as a substance that is harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3] Chronic exposure effects are not well-documented for the derivative, but the parent compound is suspected of causing cancer.[4]

Key Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[2][4]

  • Irritation: Causes skin and serious eye irritation.[3][4] May also cause respiratory irritation.[4]

  • Carcinogenicity: The parent compound, Triamterene, is listed as a suspected carcinogen.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact and irritation.[5]
Eye Protection Safety glasses with side shields or goggles.[5]Protects against splashes and airborne particles that can cause serious eye irritation.[4]
Body Protection Laboratory coat.Prevents contamination of personal clothing.[3][6]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a dust respirator (approved/certified) is necessary.[3][4]Minimizes the risk of inhaling airborne particles that can cause respiratory irritation.[4]
Operational Plan: Handling and Storage

A systematic approach to handling and storage is critical to maintaining a safe laboratory environment.

3.1. Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Read and understand this guide and any available Safety Data Sheet (SDS) for Triamterene.[4]

  • Weighing and Transfer: Conduct all weighing and transfer operations in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[4] Avoid raising dust during handling.[6]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling.[4][7] Do not eat, drink, or smoke in the handling area.[4]

3.2. Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6]

  • Protect from light.[6]

  • Store locked up.[4]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing the compound in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the waste through an approved waste disposal plant.[4][7] Do not allow the substance to enter sewers or water bodies.[5]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

5.1. Spills

Caption: Workflow for responding to a chemical spill.

Spill Cleanup Steps:

  • Avoid raising dust. If appropriate, moisten the spilled solid to prevent it from becoming airborne.[6]

  • Use appropriate tools to carefully sweep or scoop the spilled material into a designated waste container.[3]

  • Clean the spill area thoroughly with a suitable detergent and water.[6]

5.2. First Aid
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[7] Seek medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[7][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

  • Ingestion: If swallowed, rinse mouth with water. Call a physician or poison control center immediately.[7]

References
  • N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide - NextSDS. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet Triamterene. (2005, October 10). Retrieved from [Link]

  • Safety Data Sheet Triamterene and Hydrochlorothiazide Capsules, USP Strength. (n.d.). Retrieved from [Link]

  • Triamterene: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved from [Link]

  • PubChem. (n.d.). Triamterene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide
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N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide

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